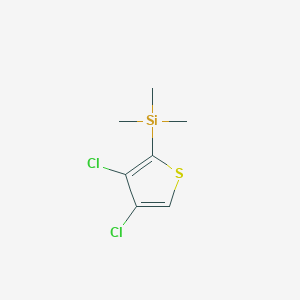
(3,4-Dichlorothiophen-2-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dichlorothiophen-2-yl)(trimethyl)silane: is an organosilicon compound that features a thiophene ring substituted with two chlorine atoms at the 3 and 4 positions and a trimethylsilyl group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorothiophen-2-yl)(trimethyl)silane typically involves the reaction of 3,4-dichlorothiophene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic substitution reactions due to the electron-donating effect of the trimethylsilyl group.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of halogenated derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organosilicon compounds.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Industry:
Material Science: Used in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism by which (3,4-Dichlorothiophen-2-yl)(trimethyl)silane exerts its effects is largely dependent on the type of reaction it undergoes. The trimethylsilyl group can stabilize carbocations through hyperconjugation, making the compound reactive towards electrophiles. The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Vergleich Mit ähnlichen Verbindungen
(3,4-Dichlorophenyl)(trimethyl)silane: Similar structure but with a phenyl ring instead of a thiophene ring.
Trimethylsilane: A simpler compound with only a trimethylsilyl group attached to a hydrogen atom.
Trimethoxysilane: Contains three methoxy groups attached to a silicon atom.
Uniqueness:
(3,4-Dichlorothiophen-2-yl)(trimethyl)silane: is unique due to the presence of both a thiophene ring and a trimethylsilyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specialized synthetic applications and research.
Eigenschaften
CAS-Nummer |
60111-67-3 |
|---|---|
Molekularformel |
C7H10Cl2SSi |
Molekulargewicht |
225.21 g/mol |
IUPAC-Name |
(3,4-dichlorothiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C7H10Cl2SSi/c1-11(2,3)7-6(9)5(8)4-10-7/h4H,1-3H3 |
InChI-Schlüssel |
SQWYEQMFKYKQHK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(C(=CS1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


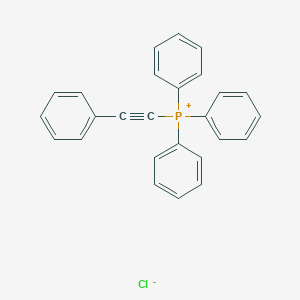
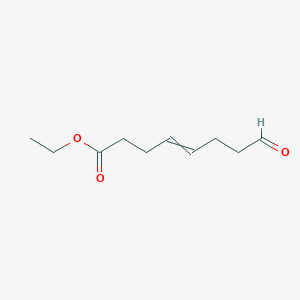
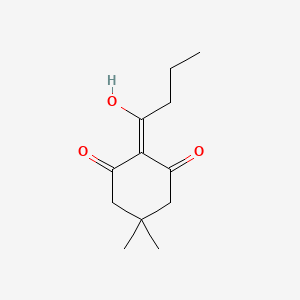
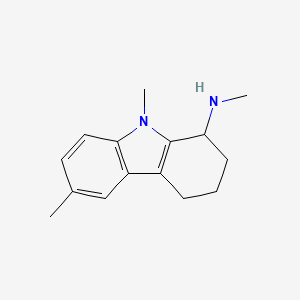

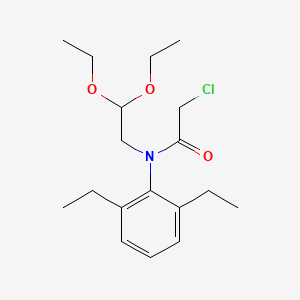
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)



![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
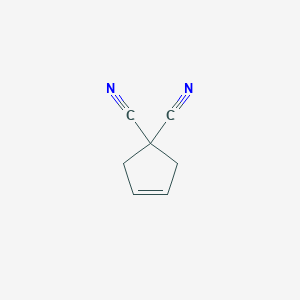
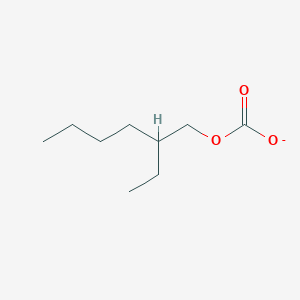
![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
